molecular formula C14H11BrN2O B582357 4-(Benzyloxy)-6-bromo-1H-indazole CAS No. 1305208-33-6

4-(Benzyloxy)-6-bromo-1H-indazole

Cat. No.: B582357
CAS No.: 1305208-33-6
M. Wt: 303.159
InChI Key: ZPKHTUZYNSFYLB-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-bromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a benzyloxy group at the 4-position and a bromine atom at the 6-position of the indazole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-6-bromo-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxyaniline and 2-bromoacetophenone.

    Cyclization Reaction: The key step involves the cyclization of 4-benzyloxyaniline with 2-bromoacetophenone under acidic conditions to form the indazole ring.

    Bromination: The final step involves the selective bromination of the indazole ring at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-6-bromo-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc or tin in dilute mineral acid.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Zinc (Zn) or tin (Sn) in hydrochloric acid (HCl).

    Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: this compound-3-carboxylic acid.

    Reduction: 4-(Benzyloxy)-1H-indazole.

    Substitution: 4-(Benzyloxy)-6-azido-1H-indazole or 4-(Benzyloxy)-6-cyano-1H-indazole.

Scientific Research Applications

4-(Benzyloxy)-6-bromo-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-bromo-1H-indazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

4-(Benzyloxy)-6-bromo-1H-indazole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 4-(Benzyloxy)-1H-indazole, 6-bromo-1H-indazole, and 4-(Benzyloxy)-6-chloro-1H-indazole.

    Uniqueness: The presence of both the benzyloxy group and the bromine atom in specific positions on the indazole ring provides unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-bromo-4-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c15-11-6-13-12(8-16-17-13)14(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKHTUZYNSFYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=NN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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